4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)15-7-16-13(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAGDCTUSMWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222071 | |
| Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-35-7 | |
| Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Formation
The synthesis often begins with 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate or related aminothiophene derivatives as key intermediates. These are prepared via multi-step procedures involving substitution on thiophene rings with methoxyphenyl groups.
Condensation of the aminothiophene carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an intermediate enamine derivative, which undergoes cyclization to form the thieno[3,2-d]pyrimidin-4-one core.
Cyclization and Formation of Thieno[3,2-d]pyrimidin-4-one
The cyclization is typically performed under acidic or neutral conditions, sometimes involving heating to promote ring closure and aromatization.
Alternative methods include condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation to afford thieno[3,2-d]pyrimidin-4-one derivatives, which are then converted to chlorinated analogs.
Chlorination at the 4-Position
The critical chlorination step to obtain the 4-chloro derivative is commonly achieved by treating the thieno[3,2-d]pyrimidin-4-one with phosphorus oxychloride (POCl3) , often in large excess (up to 18 equivalents), under reflux conditions for 4–12 hours.
The reaction is typically initiated at 0 °C with dropwise addition of POCl3, followed by heating to reflux to complete chlorination.
After completion, the reaction mixture is quenched by pouring onto ice/water, neutralized with ammonia solution, and extracted to isolate the chlorinated product.
The chlorinated intermediates are moisture-sensitive and highly reactive, often used directly in subsequent reactions without purification.
Representative Synthetic Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminothiophene synthesis | Multi-step from substituted thiophene derivatives | - | Starting material for core formation |
| 2 | Condensation with DMF-DMA | Room temp, then heating | High | Forms enamine intermediate |
| 3 | Cyclization to thieno[3,2-d]pyrimidin-4-one | Acidic medium, heating | Moderate | Ring closure step |
| 4 | Chlorination | POCl3 (18 eq), 0 °C to reflux, 4–12 h | 40–80 | Formation of 4-chloro derivative |
| 5 | Nucleophilic substitution | Sodium 4-methoxyphenolate, DMF, reflux | Moderate | Introduces 4-methoxyphenyl at 7-position |
Research Findings and Optimization Notes
The use of phosphorus oxychloride is critical for efficient chlorination; reaction time and temperature significantly affect yield and purity.
The chlorinated intermediates are highly moisture-sensitive, necessitating careful handling and often direct use in subsequent steps without isolation.
Microwave-assisted condensation with formic acid has been reported to improve yields and reduce reaction times for the formation of thieno[3,2-d]pyrimidin-4-one intermediates.
The nucleophilic aromatic substitution step with sodium methoxyphenolate is generally performed in polar aprotic solvents like DMF to enhance nucleophilicity and reaction rate.
Purification is typically achieved by recrystallization from ethanol or DMF/water mixtures, with melting points and NMR spectra confirming structure and purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines:
- Mechanism of Action: The compound's mechanism involves inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Case Study: A study evaluated the cytotoxicity of several derivatives against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results indicated that compounds with similar structures displayed promising IC50 values, suggesting effective anti-proliferative properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 19.4 ± 0.22 |
| Other derivatives | HCT-116 | 14.5 ± 0.30 |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties:
- Research Findings: A series of thieno[3,2-d]pyrimidines were synthesized and tested against Plasmodium falciparum and Plasmodium berghei. The chloro derivative demonstrated significant activity against the erythrocytic stage of P. falciparum and moderate toxicity on HepG2 cells .
| Compound | Activity Against | Stage | Result |
|---|---|---|---|
| This compound | P. falciparum | Erythrocytic | Active |
| Other derivatives | P. berghei | Hepatic | Moderate |
Synthesis and Development
The synthesis of this compound can be achieved through various methods that emphasize high yield and purity:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation. Molecular docking studies have shown that it can interact with proteins such as nuclear factor kappa B (NF-κB) and other transcription factors, leading to altered gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physical Properties of Selected Thieno[3,2-d]pyrimidine Derivatives
Notes:
- Derivatives with bulky groups (e.g., 8-PhCH₂ in compound 4i) often exist as oils due to reduced crystallinity, whereas simpler analogs (e.g., 4-chloro-7-methyl) are solids .
- The 4-chloro substituent is critical for electrophilic reactivity, enabling further functionalization via nucleophilic substitution .
Table 2: Bioactivity of Thieno[3,2-d]pyrimidine Derivatives
Key Comparisons :
- Structural Isomerism: Thieno[2,3-d]pyrimidines exhibit better antiproliferative activity than [3,2-d] isomers, likely due to differences in ring conformation and binding pocket compatibility .
- Fused Ring Systems : Pyrido-fused derivatives (e.g., compound 181) show moderate EGFR inhibition but face preclinical challenges due to specificity issues, highlighting the need for optimized substituents .
Biological Activity
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H9ClN2OS
- CAS Number : 869709-83-1
The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl and a methoxy group, contributing to its biological activity.
Cytotoxicity and Antiproliferative Effects
Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have demonstrated that modifications in the thienopyrimidine structure can lead to enhanced antiproliferative activity.
-
Cytotoxicity Studies :
- In vitro tests on human cancer cell lines (e.g., MCF-7, MDA-MB-231) revealed that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range, indicating potent cytotoxic effects .
- A study reported that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells .
-
Antiproliferative Activity :
- The antiproliferative potency of thienopyrimidine derivatives was evaluated using the sulforhodamine B assay. Compounds in this class demonstrated IC50 values as low as 9.1 nM against breast cancer cell lines .
- The mechanism of action often involves inhibition of critical pathways such as the vascular endothelial growth factor (VEGF) signaling pathway and thymidylate synthase activity .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and proliferation. For example, derivatives have shown inhibition of epidermal growth factor receptor (EGFR) and CSF1R .
- Microtubule Depolymerization : Some thienopyrimidine compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 9.1 | EGFR inhibition |
| Compound 2 | MDA-MB-231 | 28.0 | Thymidylate synthase inhibition |
| Compound 3 | HT1080 | 3 | VEGF/KDR receptor inhibition |
| Compound 4 | NCI-60 Panel | ~10 | Microtubule depolymerization |
In Vivo Studies
In vivo studies using xenograft models have shown that certain derivatives can significantly reduce tumor size compared to controls. For example, one study reported that administration of a related thienopyrimidine at a dosage of 75 mg/kg resulted in notable antitumor effects in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
